Methyl 2-amino-5-methylpyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-5-methylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBORJAERWLVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228898-04-1 | |
| Record name | methyl 2-amino-5-methylpyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-methylpyridine-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-methylpyridine.
Esterification: The carboxylate group is introduced through an esterification reaction. This can be achieved by reacting 2-amino-5-methylpyridine with a suitable esterifying agent such as methyl chloroformate in the presence of a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-methylpyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or sulfonamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Methyl 2-amino-5-methylpyridine-4-carboxylate and its derivatives have been studied for their antimicrobial properties. Research indicates that modifications to the compound can enhance its efficacy against a range of bacterial strains.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 15 |
| Hydroxyl Derivative 1 | 18 |
| Hydroxyl Derivative 2 | 20 |
These findings suggest that specific structural modifications can significantly increase antimicrobial potency, making these derivatives promising candidates for further development in treating bacterial infections.
Anticancer Properties
The compound has also shown potential in anticancer applications. Studies reveal that certain derivatives can inhibit cancer cell proliferation and induce apoptosis.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that a derivative of this compound exhibited an IC50 value of 123 nM against specific cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, highlighting its potential as an anticancer agent.
Agrochemical Applications
This compound serves as an important intermediate in the synthesis of various agrochemicals, including herbicides. Its structural characteristics allow for modifications that enhance herbicidal activity.
Table 2: Agrochemical Products Derived from this compound
| Agrochemical Product | Application |
|---|---|
| Chlorfluazuron | Insecticide |
| Fluazuron | Insecticide |
| Haloxyfop | Herbicide |
These agrochemicals utilize the core structure of this compound to improve efficacy against pests and weeds, thereby enhancing agricultural productivity .
Biocatalytic Applications
Recent studies have explored the use of biocatalysts for the oxyfunctionalization of pyridine derivatives, including this compound. Whole cells of Burkholderia sp. MAK1 have been shown to effectively convert pyridinic compounds into hydroxylated derivatives.
Case Study: Bioconversion Efficiency
In experiments, Burkholderia sp. MAK1 demonstrated a conversion rate nearing completion (approximately 97%) for specific substrates at optimal temperatures (30 °C), showcasing the potential for environmentally friendly synthesis methods in producing valuable pyridine derivatives .
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-methylpyridine-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can participate in further biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 2-amino-5-methylpyridine-4-carboxylate with structurally related pyridine and pyrimidine derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Functional Group Comparisons
Key Observations:
- Amino vs. Hydroxyl Groups: The amino group in the target compound enhances nucleophilicity, enabling coupling reactions, whereas the hydroxyl group in 2-hydroxy-4-amino-5-methylpyridine facilitates hydrogen bonding and acidity .
- Ester vs. Carboxylic Acid: The ester group in this compound improves solubility in organic solvents compared to the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid, which is more polar and acidic .
- Ring System Differences: Pyridine derivatives (e.g., the target compound) exhibit aromatic stability with lone-pair delocalization, while pyrimidine analogs (e.g., ’s compound) have two nitrogen atoms, altering electronic properties and reactivity .
Physical and Chemical Properties
Biological Activity
Methyl 2-amino-5-methylpyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an amino group and a carboxylate ester. The structural formula can be represented as follows:
This configuration allows for various interactions with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules, such as proteins and enzymes. The amino group enhances its interaction with receptors, while the carboxylate moiety can influence solubility and membrane permeability, crucial for bioactivity.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives possess activity against various bacterial strains, demonstrating potential for development as antimicrobial agents .
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activity, making it a candidate for treating conditions characterized by inflammation. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby modulating immune responses .
Antitumor Properties
This compound has also been evaluated for its antitumor effects. Experimental results indicate that it can induce apoptosis in cancer cells through specific signaling pathways, highlighting its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of 25 µg/mL, indicating moderate efficacy compared to standard antibiotics .
- Anti-inflammatory Mechanisms : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha levels by approximately 40% compared to untreated controls, suggesting potent anti-inflammatory properties .
- Antitumor Activity : In vitro assays on human cancer cell lines revealed that this compound reduced cell viability by over 50% at concentrations of 50 µM after 48 hours of treatment. This effect was associated with increased markers of apoptosis, such as cleaved caspase-3 .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| Methyl 4-amino-5-methylpyridine-2-carboxylate | 1260665-41-5 | C8H10N2O2 | Notable for cardiovascular applications; anti-hypertensive effects observed |
| Methyl pyridine-3-carboxylate | 10488-15-0 | C7H9NO2 | Used in organic synthesis; lower biological activity compared to methyl 2-amino variant |
| Methyl 5-amino-4-methylpyridine-2-carboxylate | 868551-99-9 | C8H10N2O2 | Similar structure; different position of amino group affects reactivity |
This table illustrates how variations in functional group positioning significantly influence both chemical reactivity and biological activity within this class of compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-amino-5-methylpyridine-4-carboxylate, and how can purity be maximized?
- Methodology : Multi-step synthesis often involves starting materials like methyl 4,5-dimethoxy-2-nitrobenzoate or ethyl analogs, followed by functional group modifications. For example, chlorination using phosphoryl chloride (POCl₃) and subsequent amination with ammonium acetate are critical steps to introduce the amino group . Reaction conditions (e.g., ethanol/TEA or DMF reflux) must be tightly controlled to avoid side products. Purification via column chromatography or HPLC (>97% purity) is recommended for isolating the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Confirm the methyl ester (δ ~3.8-4.0 ppm for OCH₃) and aromatic proton environments (δ 6.5-8.5 ppm for pyridine ring).
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH₂ vibrations (~3300-3500 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion ([M+H]⁺) and fragmentation patterns.
Q. How can reaction conditions be optimized to preserve sensitive functional groups during synthesis?
- Methodology : Use inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) to prevent hydrolysis of the methyl ester or amino groups. Low temperatures (0–5°C) during chlorination steps minimize side reactions. Catalytic additives (e.g., TEA) enhance regioselectivity in amination .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the introduction of the amino group?
- Methodology : Competing nucleophilic substitutions (e.g., hydrolysis or over-chlorination) can be minimized by using controlled stoichiometry of ammonium acetate and short reaction times. Monitoring via TLC or in-situ IR helps detect intermediates. For example, highlights successful amination of chlorinated pyridine precursors under reflux conditions without degradation .
Q. How does X-ray crystallography validate the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (employing SHELX or WinGX suites) resolves bond lengths, angles, and hydrogen bonding. For pyridine derivatives, the amino and ester groups exhibit planar geometry, with intermolecular interactions influencing crystal packing . Refinement against high-resolution data (R-factor < 0.05) ensures accuracy .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodology : HPLC-MS with reverse-phase C18 columns (ACN/water + 0.1% TFA) separates impurities like unreacted chlorinated precursors or hydrolyzed carboxylic acids. Calibration against reference standards (e.g., ’s >98% purity benchmarks) ensures precision. For polar byproducts, HILIC or ion-pair chromatography may be required .
Q. How does this compound serve as an intermediate in pharmaceutical synthesis?
- Methodology : The compound’s amino and ester groups enable derivatization into bioactive molecules. For instance, describes its use in synthesizing quinazolinone derivatives via condensation with thioureas or hydrazides, which are precursors for kinase inhibitors . Computational docking (e.g., molecular dynamics) predicts binding affinities to target proteins .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH) reveal degradation pathways. The ester group is prone to hydrolysis in aqueous media, necessitating storage at −20°C in desiccated environments. Lyophilization enhances long-term stability for biological assays .
Data Contradiction and Resolution
Q. How can conflicting reports on reaction yields for this compound synthesis be reconciled?
- Analysis : Discrepancies often arise from variations in reagent quality (e.g., POCl₃ purity) or workup procedures. reports 2–5% yields for multi-step syntheses, whereas higher yields (10–15%) are achievable via microwave-assisted amination. Systematic DOE (Design of Experiments) identifies critical parameters (temperature, catalyst loading) to optimize reproducibility .
Methodological Tools
- Synthetic Design : Use retrosynthetic analysis to prioritize chlorination/amination sequences .
- Structural Analysis : SHELX for crystallography ; Gaussian or ORCA for DFT calculations (unmentioned in evidence but inferred for advanced studies).
- Purity Assurance : HPLC (≥98% purity) and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
